molecular formula C29H37N5O10 B3026983 AZD8055 D(-)-酒石酸 CAS No. 1201799-04-3

AZD8055 D(-)-酒石酸

货号: B3026983
CAS 编号: 1201799-04-3
分子量: 615.6 g/mol
InChI 键: FLBJRCPSPZYINC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AZD8055 is a potent, selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), with an IC₅₀ value of 0.8 nM . It is very specific with 1,000-fold selectivity for mTOR over all PI3K isoforms and exhibits no activity against a panel of 260 kinases at concentrations up to 10 µM .


Synthesis Analysis

AZD8055 has been shown to inhibit protein synthesis in mouse embryonic fibroblasts and hepatocellular carcinoma HepG2 cells . Extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) were activated during the early phase of mTORC1/2 inhibition by AZD8055 treatment .


Molecular Structure Analysis

The chemical formula of AZD8055 is C₂₅H₃₁N₅O₄ . Homology models and structure-activity relationship data suggest that AZD8055 binds to the ATP binding cleft of mTOR kinase in an analogous manner to that seen for LY294002 in PI3Kγ .


Chemical Reactions Analysis

Enzymatic reactions carried out using 40 to 200 μmol/L of ATP resulted in a linear increase in the IC₅₀, indicating that AZD8055 binds competitively with ATP . Covalent conjugation of AZD8055 with unsaturated fatty acids has been reported for the development of mTOR nanoblockers .


Physical And Chemical Properties Analysis

The molecular weight of AZD8055 is 465.54 . The CAS Number is 1009298-09-2 .

科学研究应用

液相色谱中的对映体分离

酒石酸衍生物,包括 AZD8055 D(-)-酒石酸,用作液相色谱中对映体分离的手性来源。利用酒石酸衍生物合成新的手性固定相表明,手性选择器三个旋光活性中心之一的构象变化会显著影响其对特定化合物的对映选择性 (Lindner & Hirschböck, 1984)

在皮肤病学中的应用

尽管与 AZD8055 D(-)-酒石酸没有直接关系,但另一种化合物壬二酸展示了皮肤病学领域中应用的多样性。壬二酸因其抗炎和抗氧化特性而用于治疗各种皮肤疾病。它对治疗丘疹脓疱性玫瑰痤疮和寻常痤疮等疾病有效 (Searle, Ali, & Al‐Niaimi, 2020)

甲羟戊酸激酶缺乏症

甲羟戊酸激酶缺乏症可导致多种症状,已与类似于 AZD8055 D(-)-酒石酸的化合物一起研究。对患有这种缺乏症的患者进行的系统性回顾表明疾病谱,强调需要考虑患有特定神经系统症状的患者的这种疾病 (Simon et al., 2004)

唑类化合物的环境毒性

与 AZD8055 D(-)-酒石酸具有某些结构相似性的唑类化合物表现出显着环境毒性,特别是对鱼类等水生生物。这些化合物被广泛用作杀菌剂和个人护理用品,引发了人们对其对水生生物影响的担忧 (Bhagat et al., 2021)

作用机制

AZD8055 is a potent, selective inhibitor of mTOR kinase, targeting both mTORC1 (rapamycin-sensitive) and mTORC2 (rapamycin insensitive) complexes . It inhibits the phosphorylation of mTORC1 substrates p70S6K and 4E-BP1 as well as phosphorylation of the mTORC2 substrate AKT and downstream proteins .

安全和危害

AZD8055 has been used in trials studying the treatment of cancer, lymphomas, solid tumors, malignant glioma, and brainstem glioma, among others . The most frequent adverse events assessed to be related to AZD8055 were increased alanine aminotransferase (22%), increased aspartate aminotransferase (22%) and fatigue (16%) .

未来方向

AZD8055 has shown potential in inhibiting glycolysis and reducing glucose consumption more strongly than rapamycin . It also displayed cell-specific metabolic effects on breast cancer cells, a finding that deserves further study . These findings help fill the knowledge gap concerning dual mTORC1/2 inhibitors and provide a theoretical basis for their development .

属性

IUPAC Name

[5-[2,4-bis(3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol;2,3-dihydroxybutanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O4.C4H6O6/c1-16-14-33-10-8-29(16)24-20-5-6-21(18-4-7-22(32-3)19(12-18)13-31)26-23(20)27-25(28-24)30-9-11-34-15-17(30)2;5-1(3(7)8)2(6)4(9)10/h4-7,12,16-17,31H,8-11,13-15H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBJRCPSPZYINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=C(C=C4)OC)CO)N5CCOCC5C.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N5O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD8055 D(-)-Tartaric Acid
Reactant of Route 2
AZD8055 D(-)-Tartaric Acid
Reactant of Route 3
AZD8055 D(-)-Tartaric Acid
Reactant of Route 4
Reactant of Route 4
AZD8055 D(-)-Tartaric Acid
Reactant of Route 5
AZD8055 D(-)-Tartaric Acid
Reactant of Route 6
AZD8055 D(-)-Tartaric Acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。